molecular formula C8H9F2NO B13485940 2-(Difluoromethoxy)-N-methylbenzenamine

2-(Difluoromethoxy)-N-methylbenzenamine

Cat. No.: B13485940
M. Wt: 173.16 g/mol
InChI Key: ODFSFLZUSACZML-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-N-methylbenzenamine is an organic compound that features a difluoromethoxy group attached to a benzene ring, with a methylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-nitryl-4-(difluoromethoxy) aniline with hydrazine hydrate under the catalysis of Raney-Ni . This reduction process yields the desired compound.

Industrial Production Methods

Industrial production methods for 2-(Difluoromethoxy)-N-methylbenzenamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-N-methylbenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where the difluoromethoxy or methylamine groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents like hydrazine hydrate, and catalysts such as Raney-Ni . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-N-methylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-N-methylbenzenamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors, thereby modulating biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-N-methylbenzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity compared to other fluorinated compounds .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethoxy)-N-methylaniline

InChI

InChI=1S/C8H9F2NO/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,8,11H,1H3

InChI Key

ODFSFLZUSACZML-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1OC(F)F

Origin of Product

United States

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